![molecular formula C17H16O8S2 B14256859 1,2-Benzenediol, 4,4'-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- CAS No. 312512-78-0](/img/structure/B14256859.png)
1,2-Benzenediol, 4,4'-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- is a complex organic compound with the molecular formula C17H16O8S2 It is characterized by the presence of benzenediol groups linked by methylene and sulfonyl groups through an ethene bridge
Vorbereitungsmethoden
The synthesis of 1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- typically involves multi-step organic reactions. One common method involves the reaction of 1,2-benzenediol with methylene bis(sulfonyl chloride) under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the sulfonyl linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydroquinones.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzenediol moieties, using reagents such as halogens or nitrating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and resins.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- can be compared with other similar compounds such as:
1,2-Benzenediol (Catechol): A simpler compound with similar antioxidant properties but lacking the sulfonyl and methylene linkages.
4-Methylcatechol: Another derivative of benzenediol with a methyl group, known for its use in various chemical and biological applications.
2,2’-Methylenebis(1,4-benzenediol): A related compound with methylene linkages but different substitution patterns, used in the synthesis of polymers and resins.
Eigenschaften
CAS-Nummer |
312512-78-0 |
|---|---|
Molekularformel |
C17H16O8S2 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
4-[2-[2-(3,4-dihydroxyphenyl)ethenylsulfonylmethylsulfonyl]ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H16O8S2/c18-14-3-1-12(9-16(14)20)5-7-26(22,23)11-27(24,25)8-6-13-2-4-15(19)17(21)10-13/h1-10,18-21H,11H2 |
InChI-Schlüssel |
ZWYMHLMQJIRSFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=CS(=O)(=O)CS(=O)(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


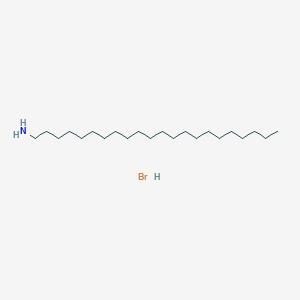
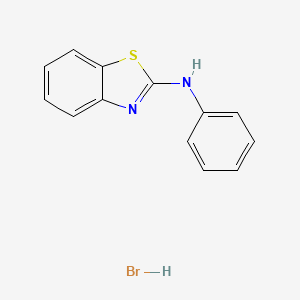
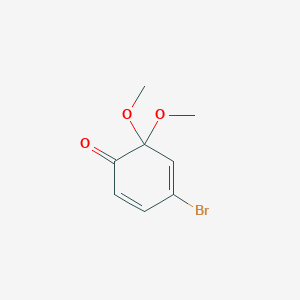
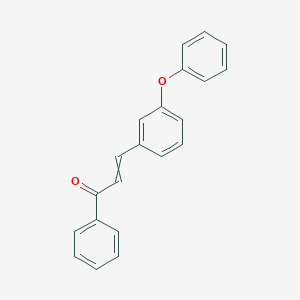
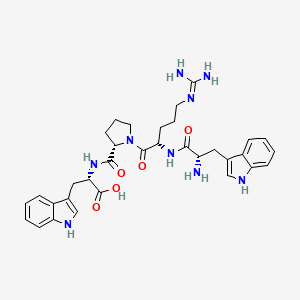

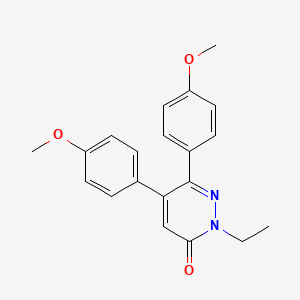
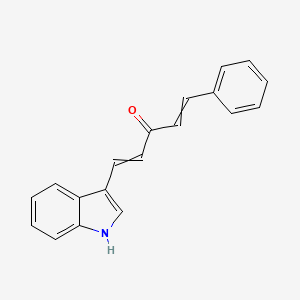

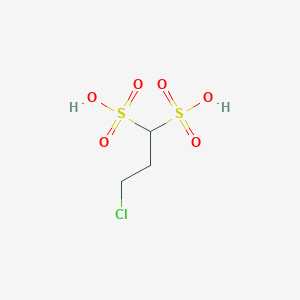
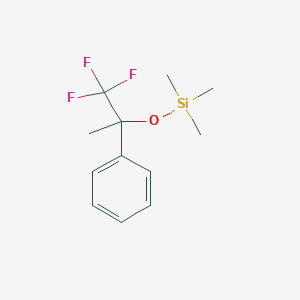

![2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-](/img/structure/B14256852.png)
![1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene](/img/structure/B14256853.png)
